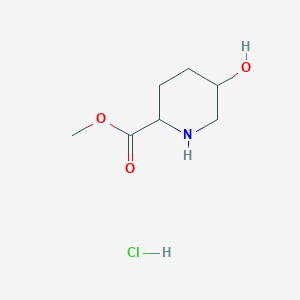

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride

Description

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a hydroxyl group at the 5-position, a methyl ester at the 2-position, and a hydrochloride salt. Its stereochemistry (e.g., (2R,5R) or (2S,5S) configurations) and functional groups influence solubility, stability, and reactivity, making it valuable in drug development pipelines .

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 5-hydroxypiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H |

InChI Key |

NKGYYAAHZUQKMY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 5-oxopiperidine-2-carboxylate or 5-carboxypiperidine-2-carboxylate.

Reduction: Formation of 5-hydroxypiperidine-2-methanol.

Substitution: Formation of 5-chloropiperidine-2-carboxylate or 5-aminopiperidine-2-carboxylate.

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.

Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous piperidine derivatives based on hydroxyl/ester positioning, stereochemistry, and salt forms. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Impact of Functional Groups and Stereochemistry

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity, improving membrane permeability compared to carboxylic acid analogs like 133696-21-6 .

- Hydroxyl Positioning : The 5-hydroxyl group (vs. 4-hydroxyl in 7512-17-6) influences hydrogen-bonding interactions, affecting crystallinity and solubility .

- Stereochemistry : The (2R,5R) and (2S,5S) configurations exhibit distinct pharmacological profiles. For example, (2S,5S) forms are often preferred in chiral synthesis due to higher enantiomeric purity .

Physicochemical and Regulatory Considerations

- Solubility and Stability: Hydrochloride salts (e.g., target compound and 824943-40-0) improve aqueous solubility, critical for intravenous formulations. However, they require stringent storage conditions to prevent hydrolysis .

- Safety and Handling : Piperidine derivatives with hydrochloride salts necessitate precautions such as gloves and ventilation due to irritant properties (see SDS data in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification under controlled conditions. For example, thionyl chloride (SOCl₂) is commonly used for hydrochlorination, with reflux times optimized to 30–60 minutes to minimize byproducts. Reaction yield can be enhanced by controlling moisture levels (anhydrous conditions) and using stoichiometric excess of reagents like SOCl₂ . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., H and C NMR for piperidine ring protons and ester groups). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity (>95%). X-ray crystallography, as demonstrated in structural studies of analogous piperidine derivatives, resolves stereochemical ambiguities .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store at -20°C in a desiccator to prevent hygroscopic degradation. Use inert atmospheres (argon/nitrogen) during weighing. Safety protocols include fume hood use for handling powdered forms and adherence to WGK-2 environmental hazard guidelines for waste disposal .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be quantified and removed?

- Methodological Answer : Impurities like unreacted starting materials or dehydration byproducts can be identified via HPLC with UV detection. Reverse-phase chromatography (C18 columns) effectively separates and quantifies these impurities. Certificates of Analysis (CoA) for reference standards should be cross-checked to establish purity thresholds .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to biological targets, and what techniques are suitable for validating these interactions?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. For enzyme-linked targets, fluorogenic assays (e.g., using esterase substrates) measure inhibition potency. Computational docking (AutoDock Vina) predicts binding modes, which should be validated with mutagenesis studies .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's pharmacological activity?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to model dynamic interactions. Validate with orthogonal assays (e.g., cell-based viability tests vs. in vitro enzymatic assays). Cross-reference with structural analogs (e.g., alizapride derivatives) to identify conserved pharmacophores .

Q. How does the stereochemical configuration of this compound influence its biological activity, and what experimental approaches can elucidate these effects?

- Methodological Answer : Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Compare activity of (2S,4R) vs. (2R,4S) isomers in receptor-binding assays. Stereospecific effects on pharmacokinetics (e.g., metabolic stability) can be assessed using liver microsomes .

Q. In environmental impact assessments, what methodologies are recommended to evaluate the ecotoxicological effects of this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna assays). Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values. Environmental persistence is assessed through hydrolysis/photolysis studies under simulated natural conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.